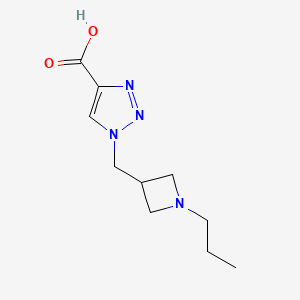
1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Research has highlighted the synthesis of derivatives with potent antibacterial and antifungal activities. For instance, the introduction of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties to fluoroquinolones has shown comparable activity against quinolone-susceptible and multidrug-resistant strains, specifically Staphylococcus aureus and Staphylococcus epidermidis, indicating their potential as novel antibacterial agents (Huang et al., 2010). Furthermore, compounds bearing 1,2,3-triazole and piperidine rings have been synthesized and evaluated for their antifungal activity, with some showing potency comparable to standard antifungals like miconazole and fluconazole against Candida albicans, Aspergillus niger, and other fungal pathogens (Sangshetti & Shinde, 2010).
Cancer Research
In cancer research, derivatives of this compound have been investigated for their potential as kinase inhibitors. Specifically, Aurora kinase inhibitors, essential for cell proliferation, have been synthesized, offering a pathway to novel cancer treatments. One study described the synthesis of piperidine-4-carboxylic acid derivatives, indicating their utility in inhibiting Aurora A and potentially treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Material Science and Luminescence
This compound's derivatives have also been explored in material science, particularly in creating luminescent materials. Triarylboron-functionalized dipicolinic acids, related to the core structure, have been synthesized and shown to selectively sensitize Eu(III) and Tb(III) emissions, indicating their applications in designing new luminescent materials with high quantum efficiency. This research suggests potential uses in optical devices and sensors (Park et al., 2014).
Mécanisme D'action
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Propriétés
IUPAC Name |
1-[1-(2-fluoroethyl)piperidin-4-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O2/c11-3-6-14-4-1-8(2-5-14)15-7-9(10(16)17)12-13-15/h7-8H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGJUOFGRQUADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















